molecular formula C20H28N4OS B4069729 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine

1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine

Cat. No. B4069729
M. Wt: 372.5 g/mol
InChI Key: GCQXKFPUQUKHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine, also known as BZT or BZT-1, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and drug discovery.

Mechanism of Action

1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 acts as a potent inhibitor of DAT, which leads to an increase in the extracellular concentration of dopamine in the brain. This effect is similar to that of cocaine and other psychostimulants, but 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has a lower potential for abuse and addiction. 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 also has a moderate affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which may contribute to its therapeutic effects in neuropsychiatric disorders.
Biochemical and physiological effects:
1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which is consistent with its psychostimulant-like effects. 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects in neuropsychiatric disorders. However, the exact mechanisms of these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has several advantages for lab experiments, including its high affinity and selectivity for DAT, its moderate affinity for SERT and NET, and its low potential for abuse and addiction. However, 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 also has several limitations, including its complex synthesis method, its potential toxicity and side effects, and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments and interpreting the results.

Future Directions

There are several future directions for the research of 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1, including the optimization of its synthesis method, the development of novel derivatives with improved pharmacological properties, the investigation of its therapeutic potential in neuropsychiatric disorders, and the elucidation of its mechanisms of action at the molecular and cellular levels. 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has the potential to become a valuable tool compound and drug candidate for the treatment of neuropsychiatric disorders, but further research is needed to fully realize its potential.

Scientific Research Applications

1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has been extensively studied for its potential applications in the field of neuroscience and drug discovery. It has been shown to have high affinity and selectivity for the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine neurotransmission in the brain. 1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine-1 has been used as a tool compound to study the structure-activity relationship of DAT ligands and to develop novel drugs for the treatment of neuropsychiatric disorders such as Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and addiction.

properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-4-23-18(13-17-11-6-5-7-12-17)21-22-20(23)26-14-19(25)24-15(2)9-8-10-16(24)3/h5-7,11-12,15-16H,4,8-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXKFPUQUKHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine

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